1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one
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Description
1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one (BN) is a heterocyclic aromatic compound belonging to the class of benzo[c]naphthyridin-5-ones. It is an important organic compound used in various scientific research fields. BN is a versatile molecule with a wide range of applications in various areas such as organic synthesis, materials science, medicinal chemistry, and biochemistry. BN is also used in the synthesis of a variety of other compounds and has been studied extensively for its potential pharmacological properties.
Scientific Research Applications
Green Synthesis
The compound has been used in the green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines . This process involves a regioselective, one-pot, multi-component reaction that is environmentally friendly and efficient . The synthesis uses water as a green solvent, reduces waste products, and forms C-C and C-N bonds without the use of transition metals .
Anticancer Properties
1,6-Naphthyridines, which include the compound , have been found to have anticancer properties . They have been studied for their effects on different cancer cell lines, and their structure-activity relationship (SAR) has been analyzed using molecular modeling studies .
Anti-HIV Properties
In addition to their anticancer properties, 1,6-naphthyridines have also been found to have anti-HIV properties . This makes them a potential candidate for the development of new drugs to treat HIV .
Antimicrobial Properties
1,6-Naphthyridines have been found to have antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs .
Analgesic Properties
The compound has been found to have analgesic properties , suggesting potential applications in pain management .
Anti-inflammatory Properties
1,6-Naphthyridines have been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions .
Antioxidant Properties
In addition to the above, 1,6-naphthyridines have been found to have antioxidant properties . This suggests potential applications in the prevention of oxidative stress-related diseases .
Agricultural Research
Pyrazole derivatives, which include the compound , have been found to have applications in agricultural research . They have been used in the development of new agrochemicals .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one involves the condensation of 2-aminonicotinaldehyde with malonic acid followed by cyclization and dehydration.", "Starting Materials": [ "2-aminonicotinaldehyde", "malonic acid", "sodium ethoxide", "ethanol", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminonicotinaldehyde (1.0 eq) and malonic acid (2.0 eq) in ethanol and add sodium ethoxide (2.0 eq).", "Step 2: Heat the mixture at reflux for 4 hours.", "Step 3: Cool the mixture and add sulfuric acid to adjust the pH to 2-3.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution and purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 6: Cyclize the purified product by heating it with sulfuric acid in water.", "Step 7: Dehydrate the cyclized product by heating it with sulfuric acid and acetic anhydride.", "Step 8: Purify the final product by recrystallization from ethanol." ] } | |
CAS RN |
61675-80-7 |
Product Name |
1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one |
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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